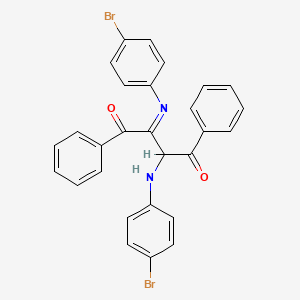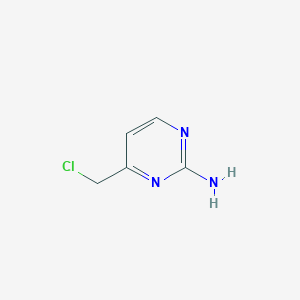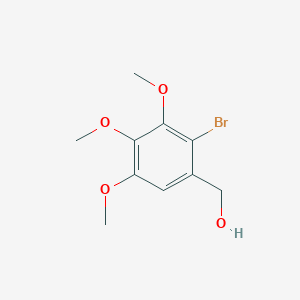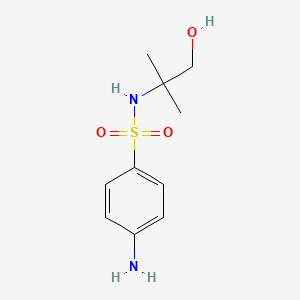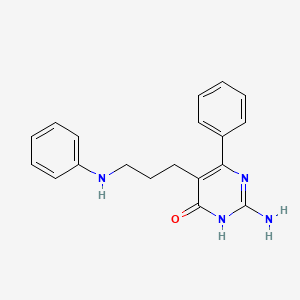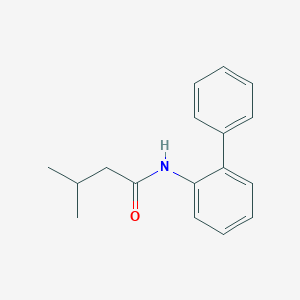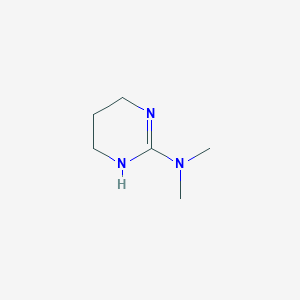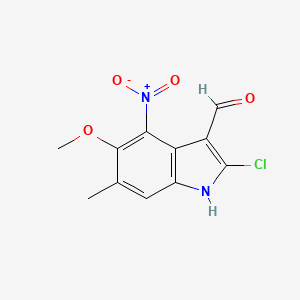![molecular formula C18H16N4O2S B13998453 4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine CAS No. 60282-79-3](/img/structure/B13998453.png)
4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine is a complex organic compound that belongs to the class of nitropyridines. This compound features a pyridine ring substituted with a benzhydrylsulfanyl group at the 4-position, a nitro group at the 3-position, and amino groups at the 2 and 6 positions. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to introduce the nitro group at the 3-position. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfide (HSO3-) in water to yield 3-nitropyridine .
This involves reacting 3-nitropyridine with benzhydryl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .
Finally, the amino groups at the 2 and 6 positions can be introduced through a series of amination reactions. This can be done by treating the intermediate compound with ammonia or primary amines under suitable conditions .
Industrial Production Methods
Industrial production of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The benzhydrylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Benzhydryl chloride and potassium carbonate (K2CO3) are commonly used reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 4-Benzhydrylsulfanyl-3-amino-pyridine-2,6-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzhydrylsulfanyl group can modulate the compound’s binding affinity to target proteins, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Lacks the benzhydrylsulfanyl and amino groups, making it less complex and less versatile.
4-Benzhydrylsulfanyl-pyridine: Lacks the nitro and amino groups, resulting in different chemical and biological properties.
2,6-Diaminopyridine: Lacks the nitro and benzhydrylsulfanyl groups, leading to distinct reactivity and applications.
Uniqueness
4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
60282-79-3 |
|---|---|
Molekularformel |
C18H16N4O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-benzhydrylsulfanyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C18H16N4O2S/c19-15-11-14(16(22(23)24)18(20)21-15)25-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,17H,(H4,19,20,21) |
InChI-Schlüssel |
BONXBQRKCZMASR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC(=C3[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)




